molecular formula C11H9BrN2 B061301 6'-Bromo-5-methyl-2,2'-bipyridine CAS No. 189195-36-6

6'-Bromo-5-methyl-2,2'-bipyridine

Cat. No. B061301
M. Wt: 249.11 g/mol
InChI Key: QBCBAEQKHOFINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6'-Bromo-5-methyl-2,2'-bipyridine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a bipyridine derivative that contains a bromine atom and a methyl group at specific positions in its molecular structure. It has been used in various fields of research, including organic synthesis, materials science, and biochemistry.

Mechanism Of Action

The mechanism of action of 6'-Bromo-5-methyl-2,2'-bipyridine is based on its ability to bind to metal ions. The bromine atom and the nitrogen atoms in the bipyridine ring act as electron donors, which enable the compound to coordinate with metal ions. The resulting metal complex can then interact with other molecules or biological systems, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6'-Bromo-5-methyl-2,2'-bipyridine are dependent on the metal ion it coordinates with. For example, when coordinated with copper ions, it has been shown to inhibit the activity of copper-dependent enzymes. When coordinated with zinc ions, it has been shown to enhance the activity of zinc-dependent enzymes. In addition, it has been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6'-Bromo-5-methyl-2,2'-bipyridine in lab experiments is its ability to coordinate with various metal ions, which makes it a versatile tool for studying metal-dependent systems. However, one of the limitations is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the use of 6'-Bromo-5-methyl-2,2'-bipyridine in scientific research. One direction is the development of new metal complexes with enhanced properties for various applications. Another direction is the study of its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Furthermore, its potential as a fluorescent probe for imaging applications can also be explored.
Conclusion:
In conclusion, 6'-Bromo-5-methyl-2,2'-bipyridine is a versatile compound that has been widely used in scientific research. Its ability to coordinate with various metal ions makes it a valuable tool for studying metal-dependent systems. Its biochemical and physiological effects are dependent on the metal ion it coordinates with. Although it has some limitations, its potential for future research is promising, and it will continue to be an important compound in various fields of science.

Synthesis Methods

The synthesis of 6'-Bromo-5-methyl-2,2'-bipyridine involves the reaction of 2,2'-bipyridine with methyl iodide and lithium bromide. The reaction is carried out in the presence of a palladium catalyst, which facilitates the coupling of the two molecules. The resulting product is then purified using chromatography techniques to obtain pure 6'-Bromo-5-methyl-2,2'-bipyridine.

Scientific Research Applications

6'-Bromo-5-methyl-2,2'-bipyridine has been used in scientific research in various fields. In organic synthesis, it has been used as a building block for the synthesis of complex molecules. In materials science, it has been used as a ligand for the synthesis of metal complexes and coordination polymers. In biochemistry, it has been used as a fluorescent probe for the detection of metal ions and as a ligand for the study of metalloproteins.

properties

CAS RN

189195-36-6

Product Name

6'-Bromo-5-methyl-2,2'-bipyridine

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

2-bromo-6-(5-methylpyridin-2-yl)pyridine

InChI

InChI=1S/C11H9BrN2/c1-8-5-6-9(13-7-8)10-3-2-4-11(12)14-10/h2-7H,1H3

InChI Key

QBCBAEQKHOFINO-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)C2=NC(=CC=C2)Br

Canonical SMILES

CC1=CN=C(C=C1)C2=NC(=CC=C2)Br

synonyms

6'-BROMO-5-METHYL-2,2'-BIPYRIDINE

Origin of Product

United States

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